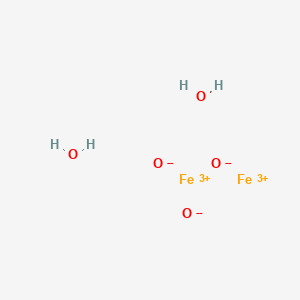
Iron(III)oxidedihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(III) oxide dihydrate, also known as ferric oxide dihydrate, is an inorganic compound with the chemical formula Fe₂O₃·2H₂O. It is one of the hydrated forms of iron(III) oxide, which is commonly known as rust. This compound is characterized by its reddish-brown color and is often found in nature as a component of various minerals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(III) oxide dihydrate can be synthesized through various methods. One common laboratory method involves the electrolysis of a sodium bicarbonate solution using an iron anode. The electrolytic conversion of iron into hydrated iron(III) oxide is represented as: [ 4Fe + 3O₂ + 2H₂O \rightarrow 4FeO(OH) ] The hydrated iron(III) oxide thus produced undergoes dehydration at around 200°C to form ferric oxide .
Industrial Production Methods: In industrial settings, iron(III) oxide dihydrate is often produced by the oxidation of ferrous sulfate in the presence of water and oxygen. This process involves the following reactions: [ 2FeSO₄ + H₂SO₄ + O₂ \rightarrow Fe₂(SO₄)₃ + H₂O ] [ Fe₂(SO₄)₃ + 3H₂O \rightarrow 2Fe(OH)₃ + 3H₂SO₄ ] The ferric hydroxide formed is then dehydrated to produce iron(III) oxide dihydrate .
Analyse Chemischer Reaktionen
Types of Reactions: Iron(III) oxide dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Iron(III) oxide dihydrate can be oxidized to form iron(III) oxide (Fe₂O₃) under high-temperature conditions.
Reduction: It can be reduced to iron(II) oxide (FeO) or metallic iron (Fe) using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: In acidic conditions, iron(III) oxide dihydrate reacts with acids to form iron(III) salts and water.
Major Products Formed:
- Oxidation: Iron(III) oxide (Fe₂O₃)
- Reduction: Iron(II) oxide (FeO) or metallic iron (Fe)
- Substitution: Iron(III) salts (e.g., FeCl₃) and water .
Wissenschaftliche Forschungsanwendungen
Iron(III) oxide dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other iron compounds.
Biology: It is employed in the study of iron metabolism and as a model compound for understanding the behavior of iron in biological systems.
Medicine: Iron(III) oxide dihydrate is used in the development of iron supplements and in the treatment of iron deficiency anemia.
Industry: It is utilized in the production of pigments, coatings, and as a polishing agent for metals and glass .
Wirkmechanismus
The mechanism by which iron(III) oxide dihydrate exerts its effects involves its ability to undergo redox reactions. In biological systems, it can participate in electron transfer processes, influencing various metabolic pathways. The compound can also interact with molecular targets such as enzymes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Iron(III) oxide dihydrate can be compared with other iron oxides such as:
Iron(II) oxide (FeO): A black powder that is less stable and more reactive than iron(III) oxide dihydrate.
Iron(II,III) oxide (Fe₃O₄):
Iron(III) oxide (Fe₂O₃):
Iron(III) oxide dihydrate is unique due to its hydrated nature, which influences its reactivity and applications in different fields.
Eigenschaften
Molekularformel |
Fe2H4O5 |
|---|---|
Molekulargewicht |
195.72 g/mol |
IUPAC-Name |
iron(3+);oxygen(2-);dihydrate |
InChI |
InChI=1S/2Fe.2H2O.3O/h;;2*1H2;;;/q2*+3;;;3*-2 |
InChI-Schlüssel |
IAFATHOCGMQPCT-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.[O-2].[O-2].[O-2].[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


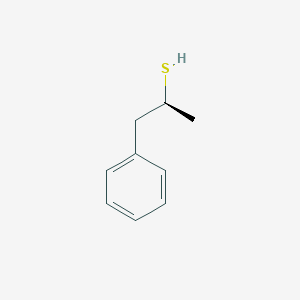

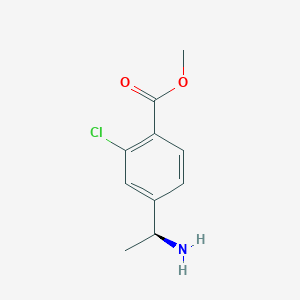
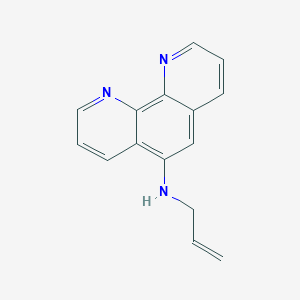
![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
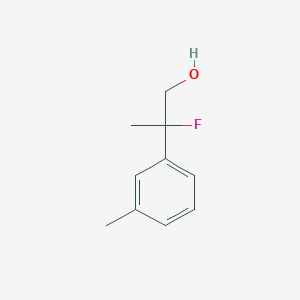

![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)
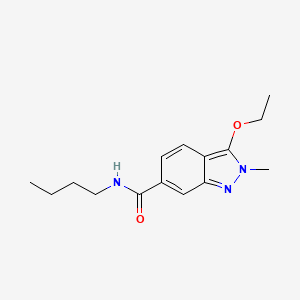
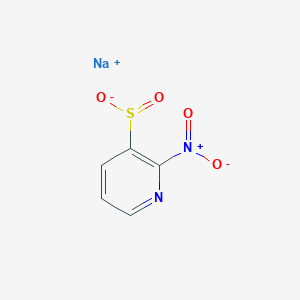
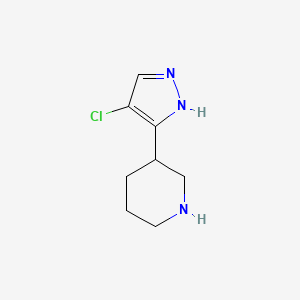
![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)


